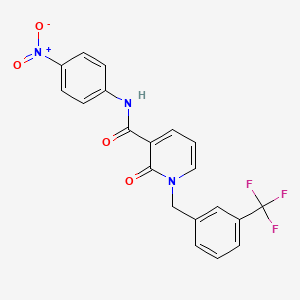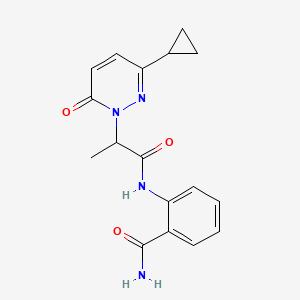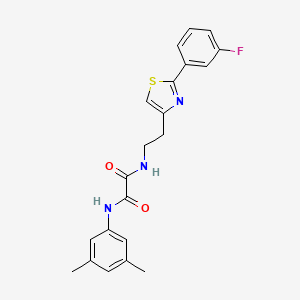
5,5-Dimethylpyrrolidine-3-thiol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,5-Dimethylpyrrolidine-3-thiol hydrochloride is a chemical compound with the CAS Number: 2580201-46-1 . It has a molecular weight of 167.7 .
Synthesis Analysis
The synthesis of pyrrolidine compounds, which includes 5,5-Dimethylpyrrolidine-3-thiol hydrochloride, can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 5,5-Dimethylpyrrolidine-3-thiol hydrochloride is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Scientific Research Applications
Nucleoside Phosphorothiolate Synthesis
One application of derivatives similar to 5,5-Dimethylpyrrolidine-3-thiol hydrochloride is in the synthesis of nucleoside phosphorothiolates. For example, O,S-dimethylphosphorochloridate reacts with 5′-O-monomethoxytritylthymidine in pyridine to yield high yields of nucleoside-3′-thiolophosphodiester. This method leads to advancements in nucleoside analogs with potential implications in therapeutic developments (Asseline & Thuong, 1981).
Insecticidal Activity of Pyridine Derivatives
Research into pyridine derivatives, including structures analogous to 5,5-Dimethylpyrrolidine-3-thiol hydrochloride, has shown significant insecticidal activity against cowpea aphid. These studies contribute to the development of new, potentially safer insecticides based on chemical structures related to 5,5-Dimethylpyrrolidine-3-thiol hydrochloride (Bakhite et al., 2014).
Quantum Dot Surface Modification
Another application involves the use of thiol-containing compounds for the surface modification of semiconductor quantum dots (QDs), which are used in bioimaging and biosensing. Thiol-containing amino acids, like cysteine, have been studied for QD phase transfer, improving their colloidal stability and fluorescence quantum yield in water. This area of research opens up possibilities for using 5,5-Dimethylpyrrolidine-3-thiol hydrochloride in nanotechnology and material science for biomedical applications (Tamang et al., 2011).
Synthesis of Unsymmetrical Disulfides
Compounds related to 5,5-Dimethylpyrrolidine-3-thiol hydrochloride have been used in the synthesis of unsymmetrical disulfides, showcasing the versatility of thiol derivatives in organic synthesis. This method facilitates the creation of compounds with potential biological activity and applications in pharmaceutical chemistry (Tanaka, Chen, & Yoneda, 1987).
Anticancer Nucleoside Analogues
Additionally, thiol-ene chemistry has been utilized to synthesize 3’-deoxy-3’-C-sulfanylmethyl nucleoside derivatives with anticancer activity. This highlights the potential of thiol-containing compounds in the development of novel anticancer agents, leveraging the structural diversity offered by thiol modifications for therapeutic innovation (Bege et al., 2019).
properties
IUPAC Name |
5,5-dimethylpyrrolidine-3-thiol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c1-6(2)3-5(8)4-7-6;/h5,7-8H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJMYQQOIBRLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)S)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethylpyrrolidine-3-thiol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride](/img/structure/B2779988.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide](/img/structure/B2779991.png)
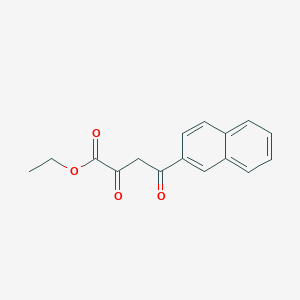
![5-methyl-1-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2779993.png)
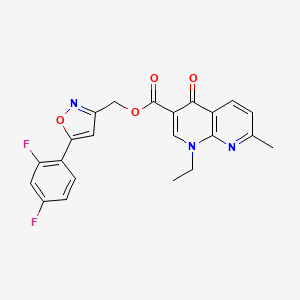
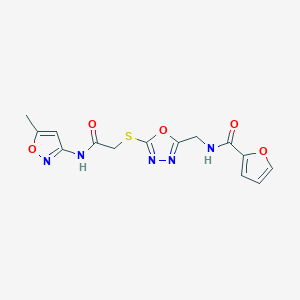
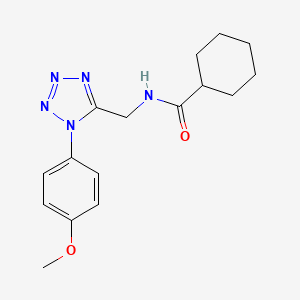
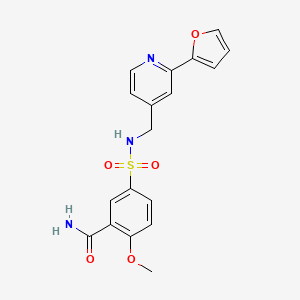
![(2,5-Dimethylpyrazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2780000.png)
